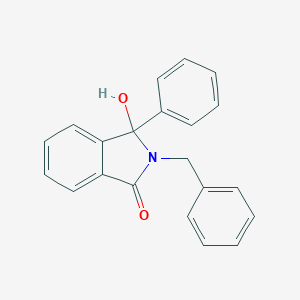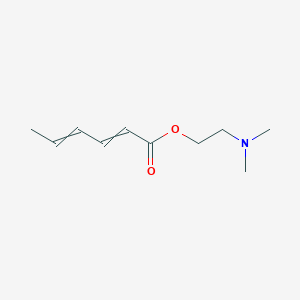
Dimethylaminoethyl sorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaminoethyl sorbate (DMAS) is a chemical compound that belongs to the class of sorbates. It is synthesized by the reaction of sorbic acid with dimethylaminoethanol. DMAS is commonly used as a food preservative due to its antimicrobial properties. However, recent scientific research has shown that DMAS has potential applications in various fields, including medical research, drug development, and nanotechnology.
Mécanisme D'action
The mechanism of action of Dimethylaminoethyl sorbate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. Dimethylaminoethyl sorbate has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects
Dimethylaminoethyl sorbate has been shown to have a low toxicity profile and is generally considered safe for use in various applications. However, high concentrations of Dimethylaminoethyl sorbate can cause irritation to the skin and eyes. In addition, Dimethylaminoethyl sorbate has been shown to have some effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethylaminoethyl sorbate is its antimicrobial properties, which make it a useful tool for studying microorganisms in the laboratory. Dimethylaminoethyl sorbate is also relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, Dimethylaminoethyl sorbate has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several potential future directions for research on Dimethylaminoethyl sorbate. One area of interest is the development of Dimethylaminoethyl sorbate-based drugs for the treatment of cancer and other diseases. Another area of research is the use of Dimethylaminoethyl sorbate in nanotechnology, where it has potential applications in the development of new materials and devices. Finally, there is ongoing research into the mechanism of action of Dimethylaminoethyl sorbate, which could lead to a better understanding of its potential applications and limitations.
Méthodes De Synthèse
Dimethylaminoethyl sorbate is synthesized by the reaction of sorbic acid with dimethylaminoethanol in the presence of a catalyst. The reaction produces Dimethylaminoethyl sorbate and water as byproducts. The synthesis of Dimethylaminoethyl sorbate is a relatively simple process and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Dimethylaminoethyl sorbate has been extensively studied for its potential applications in various scientific fields. In medical research, Dimethylaminoethyl sorbate has been shown to have anticancer properties, and it is being investigated as a potential drug candidate for the treatment of various types of cancer. Dimethylaminoethyl sorbate has also been studied for its antimicrobial properties, and it is being evaluated as a potential alternative to traditional antibiotics.
Propriétés
Numéro CAS |
16899-74-4 |
|---|---|
Formule moléculaire |
C9H5BrClN |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C10H17NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
BBGPLJAAAZDEGF-UHFFFAOYSA-N |
SMILES |
CC=CC=CC(=O)OCCN(C)C |
SMILES canonique |
CC=CC=CC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



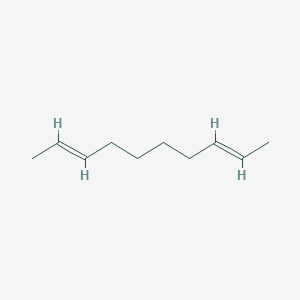
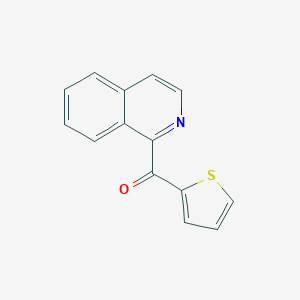
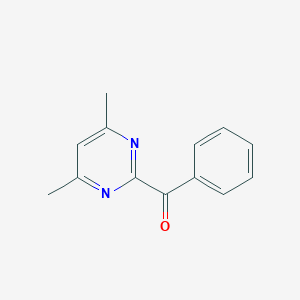
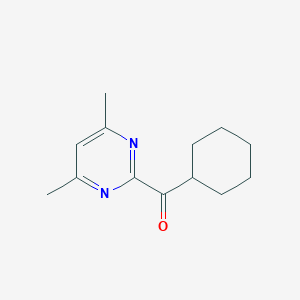
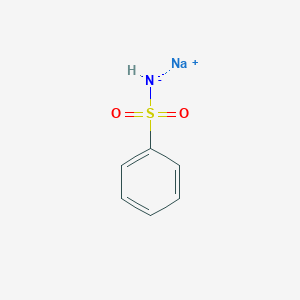
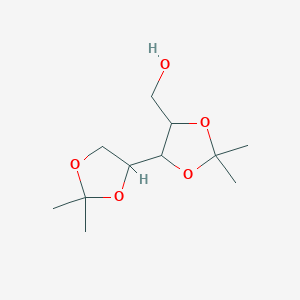
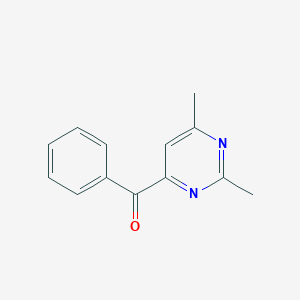
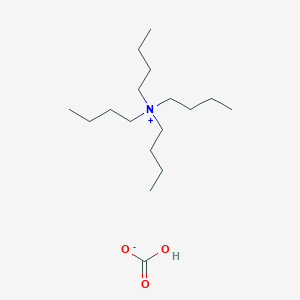
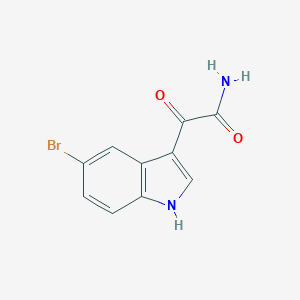
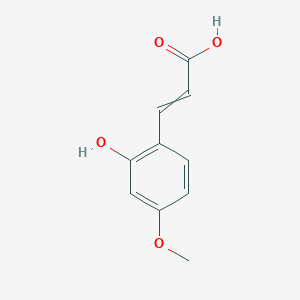
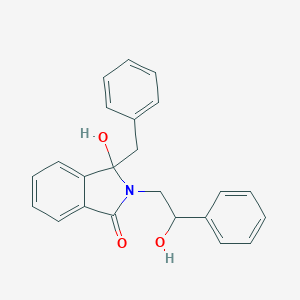
![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
